molecular formula C9H8ClF3 B12436278 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene CAS No. 85289-89-0

1-(2-Chloroethyl)-4-(trifluoromethyl)benzene

Katalognummer: B12436278
CAS-Nummer: 85289-89-0
Molekulargewicht: 208.61 g/mol
InChI-Schlüssel: FXUSYUITULUXLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloroethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethyl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene typically involves the introduction of the 2-chloroethyl and trifluoromethyl groups onto a benzene ring. One common method is the Friedel-Crafts alkylation reaction, where benzene is reacted with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide (CF3I) under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Chloroethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the compound can lead to the formation of ethyl-substituted derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include ethyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloroethyl)-4-(trifluoromethyl)benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Chloroethyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can affect various biochemical pathways and molecular targets, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Chloroethyl)-3-(trifluoromethyl)benzene
  • 1-(2-Chloroethyl)-2-(trifluoromethyl)benzene
  • 1-(2-Chloroethyl)-4-(difluoromethyl)benzene

Uniqueness

1-(2-Chloroethyl)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the chloroethyl and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Eigenschaften

CAS-Nummer

85289-89-0

Molekularformel

C9H8ClF3

Molekulargewicht

208.61 g/mol

IUPAC-Name

1-(2-chloroethyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8ClF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-4H,5-6H2

InChI-Schlüssel

FXUSYUITULUXLI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CCCl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.